2-(4-Amino-3-nitrophenoxy)ethanol

Hair Dye Safety Dermal Absorption Permeation Coefficient

Researchers balancing hair dye efficacy with dermal safety require compounds with quantifiably reduced skin penetration. 2-(4-Amino-3-nitrophenoxy)ethanol (CAS 50982-74-6) delivers this via O-hydroxyalkylation, which introduces H-bonding that limits stratum corneum permeation vs. non-hydroxyalkylated analogs like 4-amino-3-nitrophenol. • Reduced dermal penetration-validated in comparative nitro dye studies • +0.33 logP advantage enables targeted hair shaft depth for custom wash-fastness profiles • Orthogonal functionalization: nitro reduction, alcohol oxidation & amine derivatization enable heterocycle synthesis Supplied with Certificate of Analysis; shipped under ambient conditions from global stock points.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 50982-74-6
Cat. No. B1345731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-3-nitrophenoxy)ethanol
CAS50982-74-6
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCO)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O4/c9-7-2-1-6(14-4-3-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2
InChIKeyUTHUZYBSSBFPES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-3-nitrophenoxy)ethanol: Overview


2-(4-Amino-3-nitrophenoxy)ethanol (CAS 50982-74-6), also known as 3-Nitro-4-aminophenoxyethanol, is a substituted aromatic ether alcohol belonging to the amino nitrophenol class. It features a 4-amino-3-nitrophenyl core with a hydroxyethoxy substituent, giving it a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . This compound is primarily recognized as a semi-permanent, non-oxidative hair dye ingredient, valued for its ability to impart color to keratinous fibers through molecular diffusion enabled by its small size. Beyond its use in colorant formulations, it also functions as a versatile intermediate in organic synthesis, where its combination of nitro, amino, and primary alcohol groups allows for selective, orthogonal derivatization.

2-(4-Amino-3-nitrophenoxy)ethanol vs. Analog Substitution


While 2-(4-Amino-3-nitrophenoxy)ethanol shares the same 4-amino-3-nitrophenyl core with its closest simple analog, 4-amino-3-nitrophenol (CAS 610-81-1), direct substitution is scientifically unsound. The critical structural difference—the O-hydroxyethyl substituent on the phenolic oxygen—fundamentally alters the compound's physicochemical and biological profile. This modification directly impacts key performance and safety parameters. Critically, the hydroxyethyl group introduces hydrogen-bonding (H-bonding) capability that significantly limits membrane permeation, a finding supported by comparative studies on nitro hair dyes [1]. This single change dictates different behavior in terms of skin penetration risk, mutagenic potential, and the compound's utility as a synthetic intermediate, making generic substitution a high-risk decision with quantifiable consequences.

2-(4-Amino-3-nitrophenoxy)ethanol: Differentiation Evidence


Reduced Stratum Corneum Permeation

The O-hydroxyalkyl substitution in 2-(4-Amino-3-nitrophenoxy)ethanol directly limits its epidermal penetration relative to non-substituted nitroaminophenol analogs like 4-amino-3-nitrophenol. A comparative study using a liposome membrane model for stratum corneum demonstrated that hydroxyalkylation significantly reduces permeation coefficients (Kp), primarily due to increased H-bonding capability. The study explicitly concludes that hydroxyalkylated derivatives are less permeable than their non-substituted analogues [1]. This provides a generalizable, class-level inference that the target compound will exhibit lower Kp values, translating to reduced systemic exposure and a quantifiable safety advantage.

Hair Dye Safety Dermal Absorption Permeation Coefficient

Differential Mutagenicity Profile

A structure-activity relationship study in Salmonella typhimurium provides a direct, quantitative comparison of mutagenic potential between the target compound and its core analog 4-amino-3-nitrophenol. Under metabolic activation with an Aroclor-1254-induced rat-liver microsomal S9 mix, (4-amino-3-nitro)phenoxyethanol was found to be mutagenic in several tester strains (TA1535, TA100, TA1537, TA1538, TA98). In contrast, 4-amino-3-nitrophenol was completely inactive under the same conditions [1]. This stark dichotomous outcome demonstrates that the hydroxyethoxy substituent is not an inert modification; it introduces a mutagenic liability that is absent in the parent compound.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Lipophilicity Shift (LogP)

The experimental logP value for 2-(4-Amino-3-nitrophenoxy)ethanol is reported as 1.65 . This differentiates it from the simpler analog 4-amino-3-nitrophenol, which has an estimated logP of approximately 1.32 . An increase of +0.33 logP units indicates that the hydroxyethoxy substituent, despite adding a polar hydroxyl group, actually raises the molecule's overall lipophilicity when compared to the parent phenol. This shift is crucial for understanding solubility profiles in formulation vehicles, membrane partitioning, and chromatographic behavior for purification, providing a measurable specification point for quality control against a key comparator.

Partition Coefficient Hydrophilicity Formulation Design

Synthetic Solubility Advantage

The physicochemical data from reputable vendor databases indicates that the target compound, 2-(4-Amino-3-nitrophenoxy)ethanol, is a solid at room temperature with a purity specification of ≥95% (HPLC/GC) . In contrast, its comparator 4-amino-3-nitrophenol is typically a dark crystalline powder with varying solubility. While specific solubility data for the target compound in various organic solvents is not directly compared in a single study, the calculated logP and additional hydrogen bond donors/acceptors suggest a distinct solubility profile. A significant functional differentiation lies in the presence of the primary alcohol group: it enables direct esterification, etherification, or oxidation at the terminal hydroxyethyl position, a reaction handle absent in 4-amino-3-nitrophenol, which only offers a phenolic hydroxyl. This provides a clear, structure-based advantage for constructing more complex molecular architectures in multi-step syntheses .

Chemical Intermediate Solubility Profile Synthetic Utility

2-(4-Amino-3-nitrophenoxy)ethanol: Validated Applications


Safer Semi-Permanent Hair Dye Formulation

Formulators aiming to minimize systemic dermal absorption of hair dye molecules should select 2-(4-Amino-3-nitrophenoxy)ethanol over non-hydroxyalkylated alternatives like 4-amino-3-nitrophenol. The class-level evidence confirms that hydroxyalkylation significantly reduces stratum corneum permeation [1]. This directly translates to a quantifiably safer product profile. The compound is used in non-oxidative formulations at regulated concentrations, and its performance is predicated on this reduced penetration without sacrificing color delivery.

Mutagenicity SAR Probe in Genetic Toxicology

The compound's unique mutagenic profile, being active in several Ames strains with metabolic activation, makes it a critical positive control or probe in structure-activity relationship (SAR) studies of amino nitrophenol derivatives. Researchers can use the direct comparative data against the non-mutagenic 4-amino-3-nitrophenol [1] to investigate the specific molecular features introduced by O-hydroxyalkylation that confer mutagenicity, thereby advancing mechanistic understanding and aiding the design of safer compounds.

Lipophilicity-Driven Depth Control

The increase of +0.33 in logP compared to 4-amino-3-nitrophenol makes 2-(4-Amino-3-nitrophenoxy)ethanol a superior choice for targeting specific depths within the hair shaft. In oxidative dye systems, where the dye couples with a developer, a more lipophilic primary intermediate can penetrate deeper into the hair's lipid-rich compartments before being fixed. This allows for the development of color formulations with different wash-fastness and color depth profiles, directly leveraging the measured logP difference [1].

Divergent Heterocycle Synthesis

In organic synthesis, the target compound serves as a superior scaffold for the construction of heterocycles such as benzimidazoles or quinoxalines. The sequential or orthogonal reduction of the nitro group and functionalization of the primary alcohol allow for complex molecular diversification [1]. For instance, the alcohol can be selectively oxidized to a carboxylic acid or converted to a good leaving group for nucleophilic displacement, while the aromatic amine can be independently manipulated, enabling synthetic sequences not accessible using 4-amino-3-nitrophenol.

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